molecular formula C7H6O3 B12541467 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- CAS No. 820986-24-1

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-

Cat. No.: B12541467
CAS No.: 820986-24-1
M. Wt: 138.12 g/mol
InChI Key: NAEYUOIQSWAXOO-UHFFFAOYSA-N
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Description

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is a heterocyclic organic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings with varying degrees of saturation This specific compound features a carboxaldehyde group at the 4-position, a methyl group at the 3-position, and an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Formation of 2H-Pyran-4-carboxylic acid, 3-methyl-2-oxo-.

    Reduction: Formation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-hydroxy-.

    Substitution: Formation of various substituted pyran derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9, which are involved in the apoptotic pathway . This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.

Properties

CAS No.

820986-24-1

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

3-methyl-2-oxopyran-4-carbaldehyde

InChI

InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3

InChI Key

NAEYUOIQSWAXOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=COC1=O)C=O

Origin of Product

United States

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